

Drazoxolon: A Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Drazoxolon, a potent fungicide, has been a subject of interest due to its efficacy in controlling a range of fungal pathogens. This technical guide provides an in-depth overview of the synthesis pathway of **drazoxolon**, its chemical properties, and its mechanism of action. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a comprehensive resource for researchers and professionals in the fields of agrochemical and pharmaceutical development.

Chemical Properties

Drazoxolon, with the chemical name 3-methyl-4-[(2-chlorophenyl)hydrazone]-4,5-isoxazoledione, possesses a unique molecular structure that contributes to its biological activity.[1] A summary of its key chemical and physical properties is provided in the table below.



Property	Value	Reference	
Molecular Formula	C10H8CIN3O2	[1][2][3][4][5]	
Molecular Weight	237.64 g/mol	[1][2][4][5]	
Melting Point	168 °C (441.18 K)	[1][3]	
Appearance	Yellow crystals with a faint odor	[1]	
Solubility	Practically insoluble in water, acids, and aliphatic hydrocarbons. Soluble in alkali, aromatic hydrocarbons (4%), chloroform (~10%), ethanol (1%), and ketones (5%).	[1]	
рКа	9.13 ± 0.40 (Predicted)		
LogP (Octanol/Water Partition Coefficient)	3.3	[1]	

Synthesis Pathway

The synthesis of **drazoxolon** involves a multi-step process. A detailed experimental protocol is outlined below, based on established synthetic routes.

Experimental Protocol: Synthesis of Drazoxolon

Principle: The synthesis of **drazoxolon** is achieved through the diazotization of 2-chloroaniline, followed by a coupling reaction with ethyl acetoacetate to form an intermediate, which is then cyclized with hydroxylamine to yield the final product.

Materials and Reagents:

- 2-chloroaniline
- Sodium nitrite



- Hydrochloric acid
- Ethyl acetoacetate
- Sodium hydroxide
- Hydroxylamine hydrochloride
- Sodium acetate
- Ethanol
- Ice

Procedure:

- · Diazotization of 2-chloroaniline:
 - Dissolve 2-chloroaniline in a solution of concentrated hydrochloric acid and water.
 - Cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
 - Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
- Coupling Reaction:
 - In a separate flask, dissolve ethyl acetoacetate in ethanol.
 - Cool this solution to 0-5 °C.
 - Slowly add the previously prepared diazonium salt solution to the ethyl acetoacetate solution while maintaining the temperature and stirring vigorously.
 - Simultaneously, add a solution of sodium hydroxide to maintain a slightly alkaline pH.
 - Continue stirring for 1-2 hours. The product, an ethyl 2-(2-chlorophenylhydrazono)-3oxobutanoate intermediate, will precipitate.



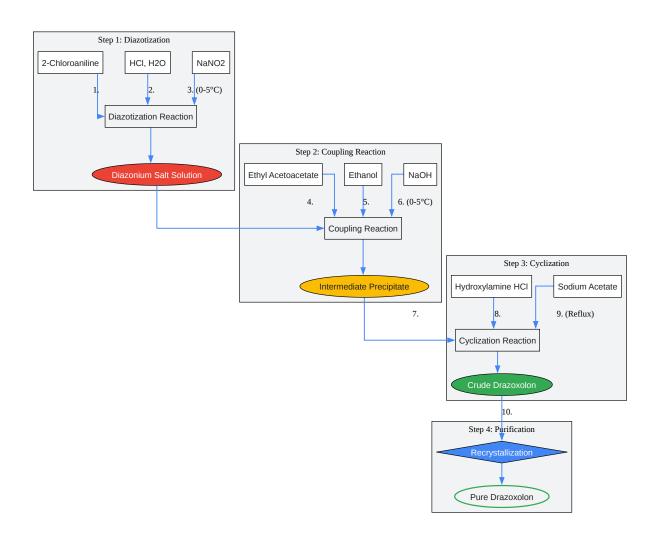




- Filter the precipitate, wash with cold water, and dry.
- Cyclization:
 - Suspend the dried intermediate in ethanol.
 - Add a solution of hydroxylamine hydrochloride and sodium acetate in water.
 - Reflux the mixture for 2-3 hours.
 - Cool the reaction mixture. The drazoxolon product will crystallize out.
 - Filter the crystals, wash with ethanol and then water, and dry.
- Purification:
 - Recrystallize the crude drazoxolon from a suitable solvent system, such as methanolbenzene, to obtain pure yellow crystals.[1]

Experimental Workflow:





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Caption: **Drazoxolon** Synthesis Workflow.



Mechanism of Action: Uncoupling of Oxidative Phosphorylation

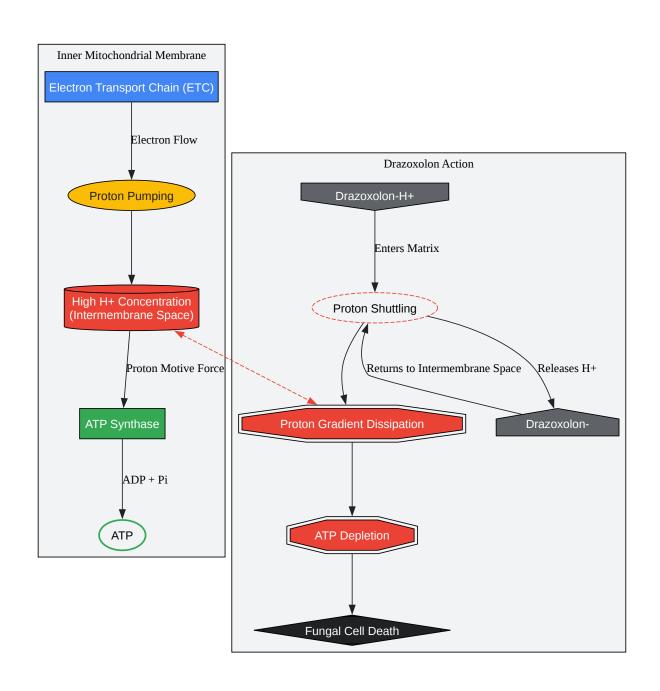
Drazoxolon's fungicidal activity stems from its ability to act as an uncoupler of oxidative phosphorylation in the fungal mitochondria.

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP, the cell's primary energy currency.

Drazoxolon, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline matrix, it releases a proton, and the resulting anion diffuses back to the intermembrane space. This shuttling of protons dissipates the proton gradient required for ATP synthesis. Consequently, the energy from electron transport is released as heat instead of being used for ATP production, leading to cellular energy depletion and ultimately, fungal cell death.

Signaling Pathway:





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Caption: **Drazoxolon**'s Uncoupling of Oxidative Phosphorylation.



Quantitative Data

Acute Toxicity Data

Organism	Route	LD ₅₀ (mg/kg)	Reference
Rat (female)	Oral	126	[1]
Mouse (female)	Oral	129	[1]

Fungicidal Activity

While specific EC₅₀ values for a wide range of fungi are not readily available in a consolidated format, **drazoxolon** is known to be effective against various pathogens including:

- · Pythium spp.
- · Fusarium spp.
- · Powdery mildews

Further research is encouraged to quantify its efficacy against specific fungal strains.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical properties, and mechanism of action of the fungicide **drazoxolon**. The provided experimental protocol and diagrams serve as a valuable resource for researchers in the field of agrochemical synthesis and development. Understanding the chemical characteristics and the mode of action at a molecular level is crucial for the development of new and more effective fungicidal agents and for managing the potential for resistance development.

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- To cite this document: BenchChem. [Drazoxolon: A Technical Guide to its Synthesis and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551554#drazoxolon-synthesis-pathway-and-chemical-properties]

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